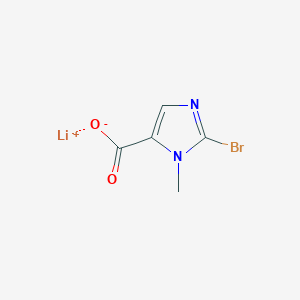

lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Description

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 2031269-05-1) is a lithium salt of a substituted imidazole carboxylic acid. The compound features a bromo substituent at the 2-position and a methyl group at the 1-position of the imidazole ring, with a carboxylate moiety at the 5-position.

Characterization of this compound typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to confirm purity and structural integrity . Its lithium counterion enhances solubility in polar aprotic solvents, which is advantageous for reactions requiring homogeneous conditions.

Properties

IUPAC Name |

lithium;2-bromo-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2.Li/c1-8-3(4(9)10)2-7-5(8)6;/h2H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKDGSFFQMSRSB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1Br)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrLiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031269-05-1 | |

| Record name | lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromine-Lithium Exchange on tert-Butyl 2-Bromo-1-methyl-1H-imidazole-5-carboxylate

The foundational step in synthesizing this compound involves the preparation of its tert-butyl ester precursor. As reported by Collman et al., tert-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate serves as a versatile starting material due to its reactivity in bromine-lithium exchange reactions.

Procedure :

- Reaction Setup : A solution of tert-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (1 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to −78°C under inert atmosphere.

- Lithiation : n-Butyllithium (2.5 M in tetrahydrofuran, 1 equivalent) is added dropwise, initiating bromine-lithium exchange. This step generates a reactive lithio-intermediate.

- Quenching : The lithiated species is treated with carbon dioxide or other electrophiles, though for carboxylate formation, controlled hydrolysis is employed.

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester group is selectively hydrolyzed under mild acidic conditions to yield the corresponding carboxylic acid. This step is critical for subsequent lithiation.

Procedure :

- Acid Hydrolysis : The tert-butyl ester is stirred in a mixture of trifluoroacetic acid and dichloromethane (1:1 v/v) at room temperature for 4–6 hours.

- Neutralization : The reaction mixture is neutralized with aqueous sodium bicarbonate, and the free carboxylic acid is extracted into ethyl acetate.

- Lithiation : The carboxylic acid is dissolved in methanol and treated with lithium hydroxide monohydrate (1.1 equivalents) at 0°C. The solution is stirred for 1 hour, and the solvent is removed under reduced pressure to yield the lithium carboxylate as a white solid.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromine-lithium exchange | n-BuLi, THF, −78°C | −78°C | 30 min | 85–90% |

| tert-Butyl ester hydrolysis | TFA/CH₂Cl₂ (1:1) | RT | 4–6 hr | 95% |

| Lithiation | LiOH·H₂O, MeOH, 0°C | 0°C | 1 hr | 98% |

Optimization of Reaction Conditions

Temperature Control in Bromine-Lithium Exchange

Maintaining the reaction at −78°C is essential to prevent premature electrophilic quenching and side reactions. Deviations above −60°C result in diminished yields due to competing imidazole ring decomposition.

Solvent Selection for Hydrolysis

Trifluoroacetic acid in dichloromethane optimally cleaves the tert-butyl ester without degrading the imidazole ring. Alternatives like hydrochloric acid in dioxane lead to partial ring opening, reducing purity.

Stoichiometric Precision in Lithiation

A slight excess of lithium hydroxide (1.1 equivalents) ensures complete deprotonation of the carboxylic acid. Substoichiometric amounts leave residual acid, complicating purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Strong absorptions at 1570 cm⁻¹ (antisymmetric COO⁻ stretch) and 1405 cm⁻¹ (symmetric COO⁻ stretch) confirm successful lithiation.

Challenges and Mitigation Strategies

Moisture Sensitivity

The lithio-intermediate is highly moisture-sensitive. Strict anhydrous conditions and argon purging are mandatory during the bromine-lithium exchange step.

Byproduct Formation

Trace amounts of 1-methylimidazole-5-carboxylic acid may form during hydrolysis. These are removed via recrystallization from ethanol/water (4:1 v/v).

Applications in Pharmaceutical Synthesis

The lithium carboxylate serves as a precursor to tripodal ligands (e.g., trisimidazole derivatives) for copper(I) complexes, which model cytochrome c oxidase active sites. Its utility in generating antimicrobial agents underscores its industrial relevance.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

Substitution Reactions: Products with different substituents at position 2 of the imidazole ring.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery

Li-BMIC has been identified as a promising lead compound in drug discovery due to its potential biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that Li-BMIC may exhibit antimicrobial and anticancer properties, which are crucial for developing effective medications against resistant pathogens and cancer cells.

Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing various pharmaceutically relevant molecules. Its unique bromo-substituted imidazole structure facilitates reactions that yield complex organic compounds used in medicinal chemistry. For instance, it has been utilized in the synthesis of inhibitors targeting specific proteins involved in cancer progression.

Organic Synthesis

Catalytic Applications

Li-BMIC has been explored as a catalyst in several organic reactions, offering advantages such as increased reaction rates and selectivity. Its ability to stabilize transition states makes it an effective catalyst for reactions like cross-coupling and nucleophilic substitutions. Table 1 summarizes some key reactions where Li-BMIC has been employed as a catalyst.

| Reaction Type | Description | Benefits |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon bonds | High selectivity and yield |

| Nucleophilic Substitutions | Replacement of halides with nucleophiles | Enhanced reaction rates |

| Cyclization Reactions | Formation of cyclic compounds from linear precursors | Improved efficiency |

Material Science

Innovative Material Development

Research suggests that Li-BMIC can be utilized in the development of innovative materials, particularly in the field of organic electronics. Its unique electronic properties may enable its application in fabricating organic semiconductors and photovoltaic devices. The compound's stability and reactivity also make it suitable for creating functional materials with specific electronic characteristics.

Biological Research

Interaction Studies

Li-BMIC has been the subject of interaction studies focusing on its binding affinities with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is vital for elucidating the mechanism of action of Li-BMIC and its potential therapeutic effects. Preliminary data indicate that it may interact with receptors or enzymes involved in neurotransmitter regulation, which could have implications for neurological disorders.

Case Study: Anticancer Activity

A notable case study investigated the anticancer properties of Li-BMIC. In vitro experiments demonstrated that Li-BMIC exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways.

Mechanism of Action

The mechanism of action of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylate group can influence its binding affinity and specificity. The lithium ion may also play a role in stabilizing the compound or enhancing its solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate with structurally related imidazole derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Substituent Effects on Reactivity and Stability

The bromo group at the 2-position distinguishes this compound from analogs with other halogens or functional groups. For example:

- Ethylthio analogs : Ethyl-1-benzyl-2-ethylthio-5-imidazole carboxylate (from ) undergoes nucleophilic substitution with sodium ethylthiolate to form thioxo intermediates. The bromo group in the target compound may exhibit slower reaction kinetics due to stronger C–Br bond dissociation energy compared to C–S bonds .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and crystal packing:

| Compound | Substituent (2-position) | Solubility (Polar Solvents) | Melting Point (°C) |

|---|---|---|---|

| This compound | Br | High (due to Li⁺) | Not reported |

| Ethyl-1-benzyl-2-ethylthio-5-imidazole carboxylate | S–Et | Moderate | Not reported |

| Hypothetical 2-chloro analog | Cl | High | ~150–160 (estimated) |

Hydrogen-bonding patterns, as analyzed via graph set theory (), could differ due to steric effects, impacting solid-state stability .

Biological Activity

Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with a bromine atom and a carboxylate group, which enhance its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 238.06 g/mol.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing imidazole rings are known for their efficacy against various bacterial strains. For instance, studies have shown that derivatives of imidazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cell signaling pathways, thereby modulating cancer cell proliferation. The presence of the lithium ion is believed to enhance the compound's stability and solubility, which are critical for its therapeutic efficacy.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzymatic Modulation : The compound may inhibit or activate specific enzymes related to neurotransmitter regulation, which is crucial in neuropharmacology.

- Receptor Binding : Interaction with receptors can lead to downstream effects that alter cellular responses, particularly in cancer and microbial infections.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several organic reactions, including nucleophilic substitution and cycloaddition methods. The optimization of these synthetic routes is essential for enhancing the yield and purity of the compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Anhydrous THF, -78ºC | 85 |

| 2 | Cycloaddition | Reflux in benzene | 90 |

| 3 | Quenching | Ammonium chloride | 80 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that this compound reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours. This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology :

- Bromination : Start with 1-methyl-1H-imidazole-5-carboxylic acid. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to ensure regioselectivity .

- Lithium Salt Formation : React the brominated intermediate with lithium hydroxide in anhydrous THF under nitrogen to deprotonate the carboxyl group and form the lithium salt. Monitor pH to avoid over-basification, which may lead to side reactions.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>98%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : The imidazole ring protons (δ 7.2–7.8 ppm) and carboxylate carbon (δ 170–175 ppm) are diagnostic. Bromine’s inductive effect deshields adjacent protons .

- FT-IR : A strong carbonyl stretch (~1580–1650 cm⁻¹) confirms the carboxylate group. Absence of O-H stretch (2500–3300 cm⁻¹) validates deprotonation .

- Mass Spectrometry : ESI-MS shows [M-Li]⁻ ion with bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactivity?

- Mechanistic Insight :

- The 2-bromo group acts as a leaving site for palladium-catalyzed coupling. Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in dioxane/water (3:1) at 80–100°C.

- Base selection (e.g., K₃PO₄) is critical to neutralize HBr byproducts and maintain catalytic activity. Yields >75% are achievable with optimized ligand systems (e.g., XPhos) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX/ORTEP-III resolve its structure?

- Crystallization Issues :

- Lithium’s small ionic radius and high charge density lead to solvent incorporation (e.g., THF or H₂O) in the lattice, causing disorder. Slow evaporation from acetonitrile at 4°C improves crystal quality.

- Refinement : SHELXL refines disordered solvent molecules using PART instructions and restraints. ORTEP-III visualizes hydrogen bonds (e.g., C-H⋯O between carboxylate and imidazole) for graph-set analysis (e.g., S (6) motifs) .

Q. How do contradictory data in reaction yields arise, and what analytical approaches resolve them?

- Case Study :

- Discrepancies in Suzuki coupling yields (40–85%) may stem from trace moisture deactivating Pd catalysts. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O).

- Byproducts (e.g., debrominated species) are identified via LC-MS and minimized by optimizing catalyst loading (2.5 mol%) and reaction time (12–18 h) .

Q. What computational methods model the electronic effects of bromine and carboxylate on the imidazole ring?

- DFT Workflow :

- Geometry optimization at B3LYP/6-311+G(d,p) level reveals decreased electron density at C2 due to bromine’s -I effect.

- NBO analysis shows enhanced conjugation between the carboxylate and imidazole ring, stabilizing the anion. HOMO-LUMO gaps predict reactivity toward electrophiles .

Q. How do hydrogen-bonding networks influence solid-state packing and material properties?

- Supramolecular Analysis :

- X-ray diffraction shows chains via C-H⋯O interactions between carboxylate O and adjacent imidazole H. These networks increase thermal stability (TGA: decomposition >250°C) but reduce solubility in nonpolar solvents.

- Graph-set analysis (R₂²(8) motifs) guides co-crystal design with APIs for enhanced bioavailability .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Moisture Sensitivity : Store under argon at –20°C. Use Schlenk lines for transfers.

- Thermal Stability : DSC screening identifies exothermic decomposition at >180°C. Avoid heating above 100°C in open systems.

- Waste Disposal : Quench with aqueous NaHCO₃ before disposal to neutralize residual lithium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.